molecular formula C6H4BrClO2 B12934263 2-Bromo-6-chlorobenzene-1,4-diol

2-Bromo-6-chlorobenzene-1,4-diol

Cat. No.: B12934263
M. Wt: 223.45 g/mol
InChI Key: BICQALILHYFMQG-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzene-1,4-diol is an aromatic compound with the molecular formula C6H4BrClO2 It is a derivative of hydroquinone, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and chlorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorobenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of hydroquinone. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorobenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones are the major products.

    Reduction: Hydroquinone derivatives are formed.

    Substitution: Depending on the nucleophile, various substituted benzene derivatives are produced.

Scientific Research Applications

2-Bromo-6-chlorobenzene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzene-1,4-diol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2,6-Dibromohydroquinone
  • 2-Chloro-6-bromophenol

Uniqueness

2-Bromo-6-chlorobenzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

2-bromo-6-chlorobenzene-1,4-diol

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H

InChI Key

BICQALILHYFMQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)O

Origin of Product

United States

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